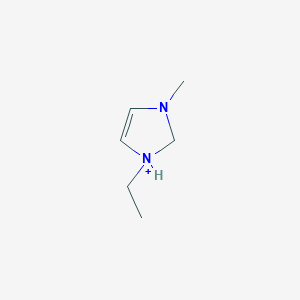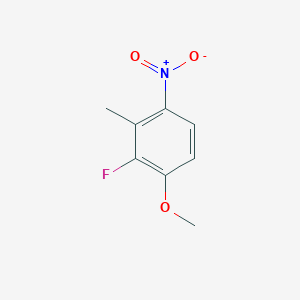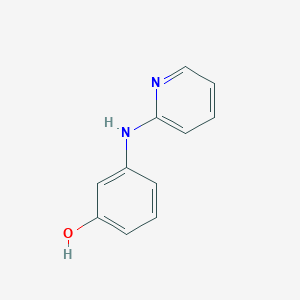
1-ethyl-3-methyl-1H-imidazolium
Vue d'ensemble
Description
1-ethyl-3-methyl-1H-imidazolium is an ionic liquid that has garnered significant interest in various scientific fields due to its unique properties. This compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms, with ethyl and methyl groups substituted at the nitrogen atoms . It is known for its high thermal stability, low volatility, and high ionic conductivity .
Méthodes De Préparation
The synthesis of 1-ethyl-3-methyl-1H-imidazolium typically involves the alkylation of imidazole. One common method is the reaction of imidazole with ethyl chloride and methyl iodide under controlled conditions to produce the desired ionic liquid . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Analyse Des Réactions Chimiques
1-ethyl-3-methyl-1H-imidazolium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and other applications.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-ethyl-3-methyl-1H-imidazolium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-ethyl-3-methyl-1H-imidazolium exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, facilitating reactions and processes. In catalysis, for example, it can stabilize transition states and intermediates, enhancing reaction rates and selectivity . The pathways involved often include ionic interactions and hydrogen bonding .
Comparaison Avec Des Composés Similaires
1-ethyl-3-methyl-1H-imidazolium can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a butyl group instead of an ethyl group, leading to different physical properties.
1-Hexyl-3-methylimidazolium chloride: Contains a hexyl group, which affects its solubility and thermal properties.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Has a different anion, which influences its ionic conductivity and stability.
The uniqueness of this compound lies in its balance of thermal stability, ionic conductivity, and versatility in various applications .
Propriétés
Formule moléculaire |
C6H13N2+ |
|---|---|
Poids moléculaire |
113.18 g/mol |
Nom IUPAC |
1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C6H12N2/c1-3-8-5-4-7(2)6-8/h4-5H,3,6H2,1-2H3/p+1 |
Clé InChI |
IBZJNLWLRUHZIX-UHFFFAOYSA-O |
SMILES canonique |
CC[NH+]1CN(C=C1)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-1-[(prop-2-en-1-yl)oxy]pentane](/img/structure/B8624997.png)


![3-ethyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B8625023.png)
![9-(2-chlorophenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B8625030.png)





